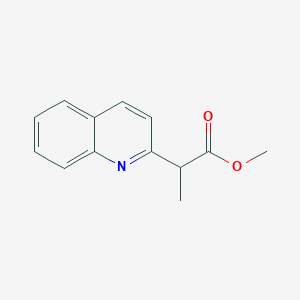
Methyl 2-(quinolin-2-yl)propanoate
Descripción general
Descripción
“Methyl 2-(quinolin-2-yl)propanoate” is a chemical compound with the CAS Number: 97479-86-2 . It has a molecular weight of 215.25 and its IUPAC name is methyl 2-(quinolin-2-yl)propanoate . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)propanoate”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “Methyl 2-(quinolin-2-yl)propanoate” can be represented by the InChI code: 1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 . This indicates that the compound consists of a quinoline ring attached to a propanoate group.Physical And Chemical Properties Analysis
“Methyl 2-(quinolin-2-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 215.25 .Aplicaciones Científicas De Investigación
Anticancer Activity
Methyl 2-(quinolin-2-yl)propanoate may have potential applications in anticancer research due to the activity of quinoxaline and quinazoline derivatives in various studies. These compounds have shown promise as scaffolds in the discovery of novel anticancer agents .
Antimicrobial Activity
This compound could also be explored for its antimicrobial properties. Research has indicated that certain quinoline derivatives have inhibitory effects on various strains of bacteria, including H. pylori .
Chemical Synthesis
In synthetic chemistry, Methyl 2-(quinolin-2-yl)propanoate might be used as a precursor or intermediate in the synthesis of more complex molecules. Quinoline motifs are prevalent in several pharmacologically active heterocyclic compounds, which are important in medicinal and industrial chemistry .
NMR Spectroscopy
The compound’s structure and properties could be studied using NMR spectroscopy to understand its behavior in different chemical environments and its potential interactions with other molecules .
Material Availability
For practical research applications, it’s worth noting that Methyl 2-(quinolin-2-yl)propanoate is available from chemical suppliers, which facilitates its use in various scientific studies .
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 2-(quinolin-2-yl)propanoate” and other quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
Propiedades
IUPAC Name |
methyl 2-quinolin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(quinolin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



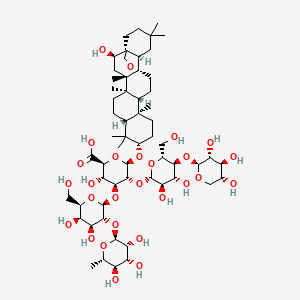
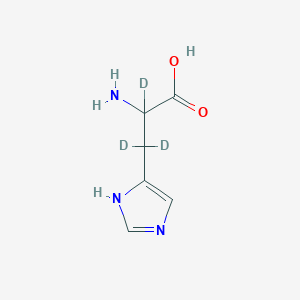
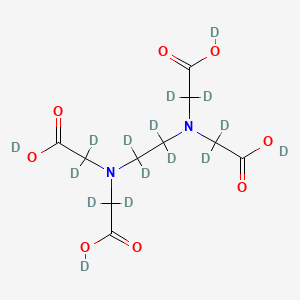
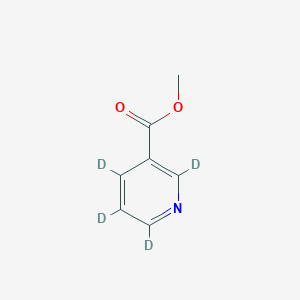
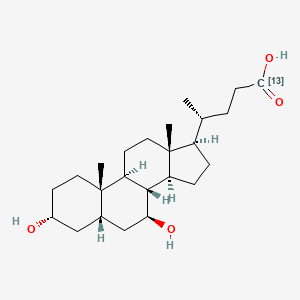
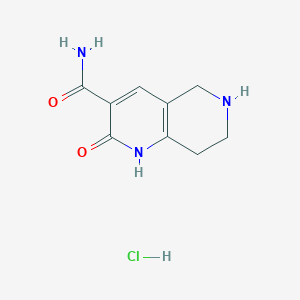
![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
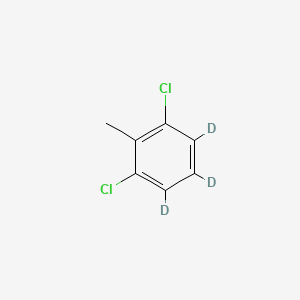
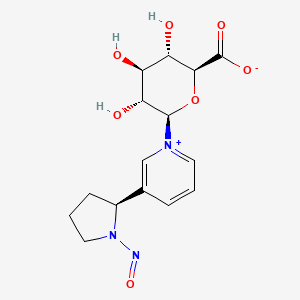
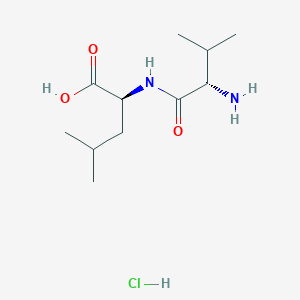
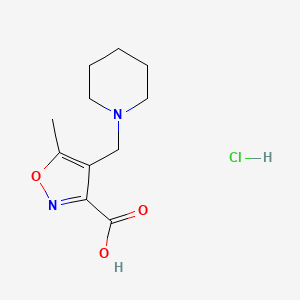
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)